molecular formula C16H15ClN2O3S B2930045 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 941974-57-8

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2930045
CAS No.: 941974-57-8
M. Wt: 350.82
InChI Key: PPSSQFJQTRMTHH-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzamide moiety linked to a phenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the chlorination of benzamide to introduce the chloro group. Subsequent steps include the formation of the isothiazolidin-2-yl group and its attachment to the phenyl ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical properties.

Comparison with Similar Compounds

  • 4-Chlorobenzamide: Lacks the isothiazolidin-2-yl group, resulting in different reactivity and biological activity.

  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Similar structure but without the chloro group, leading to variations in chemical properties.

  • 4-Chloro-N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide: Contains a different heterocyclic group, affecting its reactivity and applications.

Uniqueness: 4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide stands out due to its combination of chlorobenzamide and isothiazolidin-2-yl groups, which confer unique chemical and biological properties not found in other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSQFJQTRMTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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